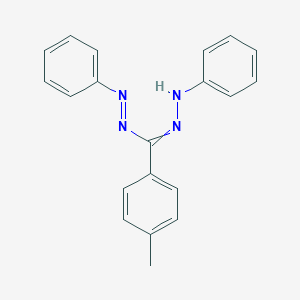

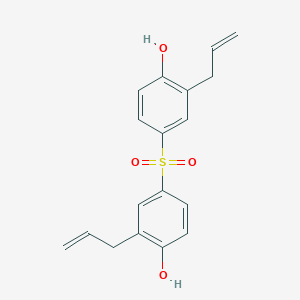

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

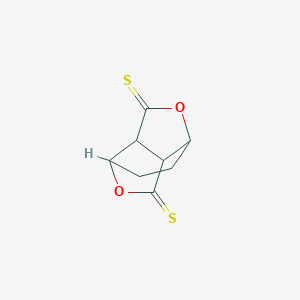

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a compound that can be associated with the broader class of imine compounds, which are characterized by the presence of a C=N bond. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and behaviors that N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide might exhibit.

Synthesis Analysis

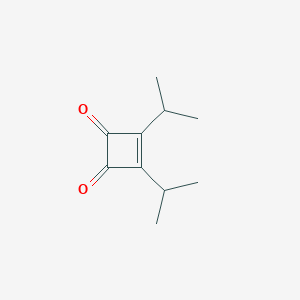

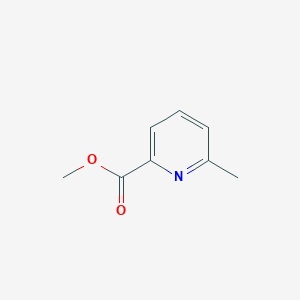

The synthesis of related compounds involves the use of aniline derivatives and carbonylating agents. For instance, Methyl N-phenyl carbamate is synthesized from aniline using methyl formate, which is considered a green and efficient carbonylating agent, suggesting that similar green chemistry approaches could be applied to the synthesis of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide . Additionally, the synthesis of azo compounds based on N-substituted maleimides involves the reaction of maleic anhydride with aniline derivatives, indicating that the synthesis of the compound may also involve multiple steps and the use of catalysts .

Molecular Structure Analysis

The molecular structure of N-benzylidene-aniline, a compound with some structural similarity to the target compound, has been studied using gas electron diffraction and molecular mechanics calculations, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond . This information suggests that the molecular structure of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide may also exhibit coplanarity in certain parts of the molecule, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

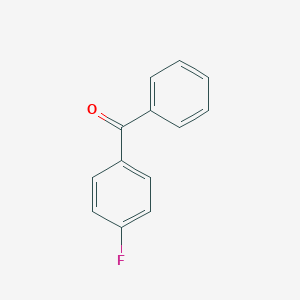

The reaction of N-substituted aniline with diiron nonacarbonyl leads to various organometallic products and demonstrates the potential for cyclometalation and methyl migration . This indicates that N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide might also undergo similar complex reactions with metal carbonyls, potentially leading to the formation of novel organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and reactivity. For example, N-Methyl-anilinoborane exhibits a monomer-dimer equilibrium in solution and undergoes rearrangement to form μ-(N-methyl-anilino)diborane(6), which suggests that the target compound may also display dynamic behavior in solution and the potential for forming stable dimers or undergoing rearrangement reactions . The design and synthesis of dendrimers incorporating aniline derivatives demonstrate the potential for self-assembly and the formation of nano-aggregates, which could be relevant for the supramolecular chemistry of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide .

Applications De Recherche Scientifique

Genotoxic Activities of Aniline Derivatives

Aniline derivatives, including compounds structurally related to "N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide," have been studied for their potential genotoxic effects. A review by Bomhard and Herbold (2005) explored the genotoxic potential of aniline and its metabolites, primarily focusing on their ability to induce spleen tumors in rats through mechanisms that might not involve direct genotoxicity but rather chronic high-dose exposure leading to oxidative stress (Bomhard & Herbold, 2005).

Applications in Synthesis and Catalysis

Research has also focused on the utility of aniline derivatives in synthetic chemistry, including their role in the synthesis of functionalized azole compounds through the reaction with carbon dioxide (CO2). Vessally et al. (2017) reviewed the cyclization of aniline derivatives with CO2, highlighting the potential for creating value-added chemicals from an abundant and environmentally friendly resource (Vessally et al., 2017).

Antimicrobial Applications

Derivatives of aniline, by extension, could hold promise in antimicrobial applications. Hoseinzadeh et al. (2017) reviewed the antimicrobial properties of metal nanoparticles, including those synthesized from aniline derivatives, suggesting that such compounds could serve as effective antibacterial agents without inducing resistance, offering potential pathways for developing new antimicrobial strategies (Hoseinzadeh et al., 2017).

Nanotechnology and Agricultural Applications

In agriculture, nanotechnology research, including the development of "nanopesticides" and "nanofertilizers," has seen significant interest. Kah (2015) discussed the potential of nanotechnology to revolutionize agricultural practices, with nanoagrochemicals offering more sustainable alternatives to conventional products. Although not directly related to "N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide," this highlights a broader context where such novel compounds could find applications (Kah, 2015).

Safety And Hazards

The specific safety and hazards associated with “N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide” are not available in the search results. However, it is important to handle all chemical compounds with appropriate safety measures.

Orientations Futures

The future directions of “N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide” are not explicitly mentioned in the search results. However, anilinopyrimidines have been used in the development of kinase inhibitors, suggesting potential applications in the treatment of diseases related to kinase activity2.

Propriétés

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZMOAOMKSFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397117 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diphenyl-3-(p-tolyl)formazan | |

CAS RN |

1622-12-4 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)